molecular formula C9H21NOSi2 B12555846 4-(Pentamethyldisiloxanyl)butanenitrile CAS No. 144614-61-9

4-(Pentamethyldisiloxanyl)butanenitrile

Cat. No.: B12555846
CAS No.: 144614-61-9
M. Wt: 215.44 g/mol
InChI Key: XFLKEZRGBAOAHP-UHFFFAOYSA-N
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Description

4-(Pentamethyldisiloxanyl)butanenitrile is an organosilicon compound that features a butanenitrile group attached to a pentamethyldisiloxanyl moiety

Properties

CAS No.

144614-61-9

Molecular Formula

C9H21NOSi2

Molecular Weight

215.44 g/mol

IUPAC Name

4-[dimethyl(trimethylsilyloxy)silyl]butanenitrile

InChI

InChI=1S/C9H21NOSi2/c1-12(2,3)11-13(4,5)9-7-6-8-10/h6-7,9H2,1-5H3

InChI Key

XFLKEZRGBAOAHP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentamethyldisiloxanyl)butanenitrile typically involves the reaction of a halogenated butanenitrile with pentamethyldisiloxane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where a halogenated butanenitrile reacts with pentamethyldisiloxane under reflux conditions with a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 4-(Pentamethyldisiloxanyl)butanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Pentamethyldisiloxanyl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various organosilicon derivatives depending on the substituents introduced.

Scientific Research Applications

4-(Pentamethyldisiloxanyl)butanenitrile has several applications in scientific research:

    Biology: Potential use in the development of bioactive molecules due to its unique structural features.

    Medicine: Investigated for its potential in drug design and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Pentamethyldisiloxanyl)butanenitrile in chemical reactions involves the interaction of its functional groups with various reagents. The nitrile group acts as an electrophile, while the pentamethyldisiloxanyl group can stabilize intermediates through silicon’s ability to form hypervalent compounds. This dual functionality allows for diverse reactivity and the formation of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentamethyldisiloxanyl)butanenitrile is unique due to the combination of a nitrile group and an organosilicon moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Biological Activity

Overview of 4-(Pentamethyldisiloxanyl)butanenitrile

Chemical Structure : The compound features a butanenitrile backbone with a pentamethyldisiloxane moiety, which may impart unique physicochemical properties relevant to biological systems.

Molecular Formula : C₁₃H₃₁NOS₂

Potential Biological Activities

  • Antimicrobial Properties : Siloxane compounds often exhibit antimicrobial activity due to their ability to disrupt microbial membranes. Research has shown that similar siloxane derivatives can inhibit the growth of various bacteria and fungi.
  • Cytotoxicity : Some studies suggest that siloxane compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism typically involves inducing apoptosis or disrupting cellular signaling pathways.
  • Biocompatibility : Siloxanes are generally considered biocompatible, making them suitable for biomedical applications such as drug delivery systems or implants.

Data Table: Summary of Biological Activities of Siloxane Compounds

CompoundActivity TypeTarget Organism/Cell LineReference
OctamethylcyclotetrasiloxaneAntimicrobialE. coli
TrimethylsiloxysilicateCytotoxicityMCF-7 (breast cancer)
DimethylsiloxaneBiocompatibilityHuman fibroblasts

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various siloxane derivatives, including those structurally similar to 4-(Pentamethyldisiloxanyl)butanenitrile. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing antimicrobial coatings or treatments.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research into siloxane-based compounds has demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The proposed mechanism involves the disruption of mitochondrial function and activation of caspase pathways, leading to cell death.

Case Study 3: Biocompatibility Assessment

A biocompatibility study was conducted on siloxane polymers used in medical devices. Results showed minimal cytotoxicity and favorable responses in human fibroblast cultures, indicating that compounds like 4-(Pentamethyldisiloxanyl)butanenitrile could be safe for use in medical applications.

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